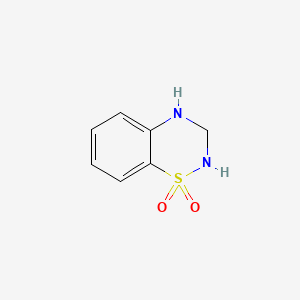

3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxyde

Vue d'ensemble

Description

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide is a novel scaffold with various pharmacological activities . It has been reported to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer activities, and more . The biological activities of this compound are attributed to the many functional groups attached to the ring .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide derivatives has been achieved via Mn-catalyzed synthesis . This process involves acceptorless dehydrogenative annulation .Molecular Structure Analysis

The molecular structure of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide involves a sulfur atom adjacent to at least one ring nitrogen atom . The functional groups attached to the ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc., are responsible for its activity .Chemical Reactions Analysis

The chemical reactions of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide are influenced by the functional groups attached to the ring . For instance, a halo group at the 7 and 8 positions of the ring can give active compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide are influenced by its molecular structure and the functional groups attached to the ring .Applications De Recherche Scientifique

Améliorateurs cognitifs

Ce composé s'est avéré être d'un grand intérêt en tant qu'améliorateur cognitif, en particulier en tant que potentiateurs des récepteurs AMPA. La nature du substituant en position 7 de l'hétérocycle est cruciale pour l'activité .

Agents antimicrobiens et antiviraux

Le composé présente des activités antimicrobiennes et antivirales. Ces propriétés en font un candidat potentiel pour le développement de nouveaux traitements contre diverses infections .

Applications antihypertensives et antidiabétiques

Il a été rapporté qu'il possédait des effets antihypertenseurs et antidiabétiques, suggérant son utilisation dans la gestion de la pression artérielle et de la glycémie .

Propriétés anticancéreuses

Il existe des preuves suggérant que ce composé possède des activités anticancéreuses, qui pourraient être explorées plus avant pour des options de traitement du cancer .

Activateurs des canaux KATP

En tant qu'activateurs des canaux KATP, ces composés pourraient avoir des applications thérapeutiques dans les maladies où la modulation des canaux potassiques est bénéfique .

Modulateurs des récepteurs AMPA

Le composé a été synthétisé et testé en tant que modulateurs allostériques positifs des récepteurs AMPA, montrant une activité élevée in vitro .

Applications antifongiques

Des dérivés basés sur ce composé ont été conçus et testés contre divers champignons phytopathogènes, présentant une activité antifongique substantielle et à large spectre .

Inhibiteurs de PI3Kδ

De nouveaux dérivés de ce composé ont été conçus en tant qu'inhibiteurs de PI3Kδ, qui sont importants dans les voies de signalisation de nombreux processus biologiques .

Mécanisme D'action

Target of Action

The primary targets of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide, also known as 3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, are the AMPA receptors . These receptors are involved in fast synaptic transmission in the central nervous system. The compound has also been found to have antifungal activity against various phytopathogenic fungi .

Mode of Action

The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. In terms of its antifungal activity, the compound inhibits the growth of various phytopathogenic fungi .

Biochemical Pathways

Its antifungal activity indicates it may disrupt essential processes in fungi, such as cell wall synthesis or ergosterol biosynthesis .

Pharmacokinetics

Its potent activity against ampa receptors and fungi suggests it is likely to have good bioavailability .

Result of Action

The modulation of AMPA receptors by this compound can lead to enhanced synaptic transmission, which may have implications for cognitive enhancement . Its antifungal activity results in the inhibition of growth of various phytopathogenic fungi .

Safety and Hazards

Orientations Futures

The future directions for 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide research involve exploring its various pharmacological activities and developing new derivatives with enhanced activities . For instance, a series of novel 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins has been designed, synthesized, and tested against various phytopathogenic fungi .

Analyse Biochimique

Biochemical Properties

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been reported to act as a KATP channel activator, which is significant in regulating insulin release from pancreatic beta cells . Additionally, it modulates AMPA receptors, which are involved in synaptic transmission and plasticity in the central nervous system . The interactions of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide with these biomolecules highlight its potential in therapeutic applications.

Cellular Effects

The effects of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide on various cell types and cellular processes are profound. In pancreatic beta cells, it influences insulin secretion by activating KATP channels . In the central nervous system, it modulates synaptic transmission by interacting with AMPA receptors . These interactions can impact cell signaling pathways, gene expression, and cellular metabolism, leading to potential therapeutic benefits in conditions such as diabetes and neurological disorders.

Molecular Mechanism

At the molecular level, 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide exerts its effects through specific binding interactions with biomolecules. It activates KATP channels by binding to the sulfonylurea receptor subunit, leading to the opening of the channel and subsequent changes in cellular ion flux . Additionally, it modulates AMPA receptors by binding to specific sites on the receptor, enhancing synaptic transmission and plasticity . These molecular interactions underline the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a viable candidate for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide vary with different dosages in animal models. At lower doses, it has been shown to effectively activate KATP channels and modulate AMPA receptors without causing significant adverse effects . At higher doses, there may be potential toxic effects, highlighting the importance of dosage optimization in therapeutic applications . Studies in animal models are crucial for determining the safe and effective dosage range for this compound.

Metabolic Pathways

2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . These interactions can influence the compound’s metabolic flux and metabolite levels, impacting its overall efficacy and safety. Understanding these metabolic pathways is essential for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide within cells and tissues are critical for its activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation in target tissues . These factors are crucial for its therapeutic efficacy, as they determine the concentration of the compound at the site of action.

Subcellular Localization

The subcellular localization of 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . These localization mechanisms are essential for its interaction with target biomolecules and subsequent therapeutic effects.

Propriétés

IUPAC Name |

3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2S/c10-12(11)7-4-2-1-3-6(7)8-5-9-12/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXYPUDKVYVJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1NC2=CC=CC=C2S(=O)(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189466 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359-84-2 | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000359842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1,2,4-Benzothiadiazine, 3,4-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

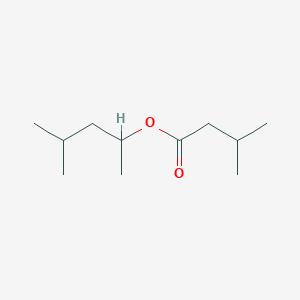

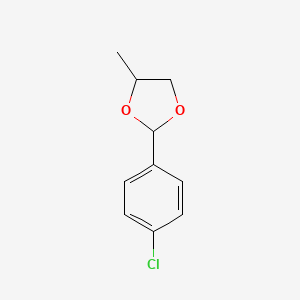

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B1614713.png)

![2-[Carboxymethyl(ethyl)amino]acetic acid](/img/structure/B1614725.png)

![5,6-Dihydro-imidazo[2,1-b]thiazol-3-one](/img/structure/B1614730.png)